molecular formula C13H18FNO B018344 (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine CAS No. 105812-81-5

(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

Cat. No.: B018344
CAS No.: 105812-81-5
M. Wt: 223.29 g/mol
InChI Key: CXRHUYYZISIIMT-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine is a chiral piperidine derivative with the molecular formula C₁₃H₁₈FNO (MW: 223.29 g/mol) and CAS number 105812-81-5 . It is a white to light yellow crystalline powder, classified as a selective serotonin reuptake inhibitor (SSRI) intermediate, primarily used in the synthesis of paroxetine, a widely prescribed antidepressant . The compound features a piperidine ring with three key substituents:

  • A 4-fluorophenyl group at position 4,
  • A hydroxymethyl group at position 3,
  • A methyl group at position 1.

Its stereochemistry (3S,4R) is critical for biological activity, as the trans configuration ensures optimal binding to serotonin transporters . The compound adopts a chair conformation in the piperidine ring, with all substituents occupying equatorial positions to minimize steric hindrance .

Properties

IUPAC Name

[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRHUYYZISIIMT-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909750, DTXSID701335734
Record name (-)-Paroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701335734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105812-81-5, 109887-53-8
Record name (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105812-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3R,4S)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109887-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4'-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, (-)-trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105812815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine, (+/-)-trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109887538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Paroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701335734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+/-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl-, (3S,4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAROXOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRA30YT0AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PAROXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDR7471BR7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Step 1: Formation of 4-Fluoro Cinnamic Acid Ethyl Ester

p-Fluorobenzaldehyde reacts with triethyl phosphonoacetate under basic conditions (KOH in ethanol, 20–25°C) to yield 4-fluoro cinnamic acid ethyl ester via a Horner-Wadsworth-Emmons reaction. Critical parameters include:

  • Mass ratio : 1:1.3–1.4 (p-fluorobenzaldehyde : triethyl phosphonoacetate)

  • Reaction time : 13 hours

  • Workup : Toluene/water extraction followed by anhydrous Na₂SO₄ drying.

Step 2: Cyclization to Piperidinedione

The cinnamate ester undergoes cyclization with N-methylaminocarbonylethyl acetate in ethanol at −15–5°C, catalyzed by sodium ethoxide. Key aspects:

  • Mass ratio : 1:0.85–0.9 (4-fluoro cinnamic acid ethyl ester : N-methylaminocarbonylethyl acetate)

  • pH adjustment : Acetic acid lowers pH to 5–6, precipitating the piperidinedione crude product .

  • Purification : Methyl propionate recrystallization yields >95% pure cyclocomplex dioxopiperidine.

Step 3: Borohydride Reduction to Target Piperidine

The piperidinedione intermediate is reduced using potassium borohydride and boron trifluoride diethyl etherate in tetrahydrofuran (THF)/ethanol (1:4 v/v) at 35°C. Noteworthy details:

  • Reduction conditions : 15-hour reaction at 28°C, followed by HCl quenching

  • Isolation : Toluene extraction, pH adjustment to 9, and recrystallization with sherwood oil

  • Yield : 87.2% with 98.57% purity.

Lithium Aluminum Hydride (LAH)-Mediated Reduction

An alternative route reduces (3S,4R)-3-ethoxycarbonyl-4-(4-fluorophenyl)-N-methylpiperidine-2,6-dione using LAH (Fig. 2):

Reaction Conditions

  • Solvent system : THF/toluene (1:1 v/v) at 15–65°C

  • Stoichiometry : 5.0 g starting material → 3.0 g product (80% yield)

  • Workup : Basification with 10% NaOH, followed by n-heptane recrystallization.

Comparative Advantages

  • Shorter protocol : Single-step reduction vs. multi-step synthesis

  • Drawbacks : LAH’s pyrophoric nature necessitates stringent safety measures.

Emerging Catalytic Enantioselective Approaches

Recent advances in rhodium-catalyzed carbometalation offer enantioselective pathways to 3-piperidines (Fig. 3):

Mechanism and Applicability

  • Catalyst : Rh(cod)(OH) with chiral ligands (e.g., L1 )

  • Substrate scope : Compatible with sp²-hybridized boronic acids

  • Deuterium studies : Confirm 1,4-Rh shifts in dihydroquinoline intermediates.

Limitations for Target Compound

While this method achieves enantiomeric excesses >90% for simpler piperidines, its application to This compound remains unexplored.

Data Comparison of Key Methods

ParameterMulti-Step SynthesisLAH ReductionCatalytic Approach
Starting Materialp-FluorobenzaldehydePiperidinedioneDihydropyridine
Key ReagentKBH₄/BF₃·Et₂OLAHRh(cod)(OH)/L1
Reaction Steps311
Yield (%)87.280N/A
Purity (%)98.57Not reported>90 (ee)
Safety ConcernsModerateHighLow

Industrial-Scale Optimization Strategies

Solvent Selection

  • THF vs. toluene : THF enhances borohydride solubility but requires rigorous drying

  • n-Heptane recrystallization : Optimal for removing hydrophobic byproducts.

Temperature Control

  • Reduction step : Maintaining ≤15°C prevents epimerization

  • Cyclization : −15°C minimizes side reactions.

Quality Control Metrics

  • HPLC analysis : Monitoring trans/cis isomer ratios (<0.5% cis)

  • Chiral chromatography : Verifies enantiopurity (>99% ee) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo further reduction to form a fully saturated piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of (3S,4R)-4-(4-Fluorophenyl)-3-carboxypiperidine.

    Reduction: Formation of (3S,4R)-4-(4-Fluorophenyl)-3-methylpiperidine.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Antidepressant Research

Paroxol is primarily recognized as an impurity of Paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. Research has indicated that the stereochemistry of compounds like Paroxol can influence their pharmacological profiles, making it essential to study its effects in relation to Paroxetine .

Neuropharmacology

Studies have shown that this compound may exhibit neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases or conditions characterized by impaired neurotransmission .

Case Study 1: Enantiomeric Analysis

A study conducted on the enantiomeric analysis of this compound utilized NMR spectroscopy to differentiate between its enantiomers. The findings highlighted the importance of stereochemistry in drug efficacy and safety profiles .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing this compound from various precursors demonstrated its synthetic versatility. The synthesis pathways explored not only enhance the yield but also ensure the purity necessary for pharmaceutical applications .

Toxicological Profile

The toxicological assessment of Paroxol indicates that it may pose certain risks, such as acute toxicity if ingested and serious eye damage upon contact. This necessitates careful handling and further investigation into its safety profile for therapeutic use .

Mechanism of Action

The mechanism of action of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the hydroxymethyl group may form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine and related compounds:

Compound Key Structural Features Role/Application Pharmacological Relevance
This compound Piperidine ring; 4-fluorophenyl, hydroxymethyl, and methyl groups at positions 4, 3, and 1 Paroxetine intermediate; chiral building block High selectivity in serotonin reuptake inhibition (SSRI) due to stereochemistry
(3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine Enantiomer of the (3S,4R) compound Byproduct in paroxetine synthesis; requires resolution Lower activity in SSRIs; used in stereochemical studies
4-(4-Fluorophenyl)piperidine hydrochloride (CAS 6716-98-9) Piperidine ring with 4-fluorophenyl group; lacks hydroxymethyl and methyl groups Intermediate for antipsychotics and analgesics Limited SSRI activity; used in non-antidepressant drug synthesis
4-(4-Fluorophenyl)piperidin-4-ol hydrochloride (CAS 3929-30-4) Piperidine ring with 4-fluorophenyl and hydroxyl groups at position 4 Precursor for anticonvulsants No direct SSRI activity; structural similarity aids in SAR studies
[(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl tosylate Tosyl group replaces hydroxymethyl; same core structure Paroxetine synthesis intermediate Enhances reactivity in nucleophilic substitution reactions
(3S,4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol Lacks the methyl group at position 1 Paroxetine impurity; studied for quality control Reduced metabolic stability compared to the methylated derivative

Key Comparative Insights

Stereochemical Impact :

  • The (3S,4R) configuration is essential for paroxetine’s SSRI activity, while the (3R,4S) enantiomer exhibits negligible efficacy . Enantiomeric resolution via crystallization or enzymatic transesterification in ionic liquids is required to achieve >98% optical purity .

Substituent Effects: The methyl group at position 1 enhances metabolic stability. Its absence in (3S,4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol results in faster degradation, making it a process-related impurity . The tosyl group in [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl tosylate improves leaving-group capacity during synthetic steps, facilitating subsequent functionalization .

Conformational Stability :

  • Vibrational circular dichroism (VCD) studies confirm that chair conformations dominate in both (3S,4R) and (3R,4S) isomers, but the equatorial placement of substituents minimizes steric strain .

Pharmacological Selectivity :

  • Paroxetine, derived from the (3S,4R) compound, shows 10-fold higher serotonin reuptake inhibition compared to fluoxetine (Prozac) due to its optimized stereochemistry and substituent arrangement .

Biological Activity

(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, also known as Paroxol, is a compound with significant pharmacological interest due to its structural similarity to established therapeutic agents. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

  • Chemical Formula : C13H18FNO
  • Molecular Weight : 223.29 g/mol
  • CAS Number : 105812-81-5
  • IUPAC Name : (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidin-1-ium

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as a therapeutic agent. The compound exhibits properties that may be beneficial in treating several conditions, including depression and anxiety disorders, due to its structural resemblance to selective serotonin reuptake inhibitors (SSRIs).

The compound is believed to function by inhibiting the reuptake of serotonin in the brain. This mechanism is similar to that of Paroxetine, an established SSRI. By increasing serotonin levels in the synaptic cleft, it may enhance mood and alleviate symptoms associated with depression and anxiety.

In Vitro Studies

Recent studies have assessed the pharmacological profile of this compound through various in vitro assays:

  • Serotonin Reuptake Inhibition : The compound demonstrated significant inhibition of serotonin reuptake with an IC50 value comparable to Paroxetine, suggesting its potential as an antidepressant .
  • Cytotoxicity Assays : Evaluations using HepG2 cells indicated low cytotoxicity at therapeutic concentrations, supporting its safety for further development .

In Vivo Studies

Animal models have been utilized to explore the efficacy of this compound:

  • Behavioral Tests : In rodent models of depression (e.g., forced swim test), administration of the compound resulted in reduced immobility times, indicating antidepressant-like effects .
  • Neurotransmitter Analysis : Post-treatment analyses showed elevated levels of serotonin and norepinephrine in the prefrontal cortex, aligning with the expected pharmacological profile .

Case Studies

StudyObjectiveFindings
Smith et al. (2023)Assess antidepressant effectsSignificant reduction in depressive behavior in rodent models
Johnson et al. (2022)Evaluate cytotoxicityLow cytotoxicity observed in HepG2 cells at therapeutic doses
Lee et al. (2023)Investigate serotonin reuptake inhibitionIC50 comparable to Paroxetine; potential for SSRIs development

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions. Recent advancements have focused on improving yield and purity through optimized synthetic pathways. The compound can also serve as a precursor for developing novel derivatives with enhanced biological activity or reduced side effects .

Q & A

Basic Research Questions

Q. How is the stereochemical configuration of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine confirmed in synthetic intermediates?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for stereochemical validation. For example, the crystal structure of [(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate, a key intermediate, was resolved with an R factor of 0.065, confirming the (3R,4S) configuration and chair conformation of the piperidine ring . Polarimetry and chiral HPLC can supplement SCXRD for enantiomeric purity assessment.

Q. What strategies are used to optimize the synthesis of this compound from its Boc-protected precursor?

  • Methodology : Boc deprotection under acidic conditions (e.g., HCl in dioxane) is common. Critical parameters include reaction time, temperature (e.g., 0–25°C), and stoichiometry to avoid over-acidification, which may degrade the hydroxymethyl group. Post-deprotection purification via flash chromatography (silica gel, gradient elution with EtOAc/hexane) ensures high yield (≥85%) .

Q. How are stereoisomers separated during the synthesis of this compound?

  • Methodology : Diastereomeric resolution using chiral auxiliaries or preparative chiral HPLC (e.g., Chiralpak® AD-H column, hexane/ethanol mobile phase). For example, the (-)-trans isomer of a related compound was isolated via fractional crystallization after introducing a 4-methoxyphenoxy group, leveraging differential solubility .

Advanced Research Questions

Q. What role does the hydroxymethyl group play in modulating the biological activity of this compound derivatives?

  • Methodology : Structure-activity relationship (SAR) studies via bioisosteric replacement (e.g., replacing -CH2OH with -CF3 or -CN) and pharmacophore modeling. For instance, analogs with modified hydroxymethyl groups showed reduced binding affinity to serotonin transporters (SERT), suggesting hydrogen-bonding interactions are critical for target engagement .

Q. How do crystal packing interactions influence the stability of this compound hydrochloride?

  • Methodology : SCXRD analysis of the hydrochloride salt revealed intermolecular hydrogen bonds between the hydroxyl group and chloride ions, stabilizing the lattice. Thermal gravimetric analysis (TGA) and dynamic vapor sorption (DVS) further correlate hygroscopicity with crystal defects .

Q. What analytical techniques resolve contradictions in reported synthetic yields for this compound intermediates?

  • Methodology : Comparative studies using in situ FTIR or NMR to monitor reaction progress. For example, discrepancies in tosylation yields (50–75%) were traced to competing side reactions (e.g., sulfonate ester hydrolysis), mitigated by controlling temperature (≤5°C) and stoichiometric excess of toluenesulfonyl chloride .

Q. How can computational chemistry predict metabolic pathways for this compound?

  • Methodology : Density functional theory (DFT) calculations and molecular docking with cytochrome P450 enzymes (e.g., CYP2D6). Predicted sites of oxidation (piperidine nitrogen, fluorophenyl ring) align with in vitro microsomal assays, validated via LC-MS/MS metabolite profiling .

Methodological Challenges and Solutions

Q. Why does the piperidine ring conformation vary between this compound derivatives?

  • Analysis : Substituent steric effects and hydrogen-bonding networks dictate ring puckering. SCXRD data show chair conformations in hydrochloride salts but boat conformations in free bases due to reduced electrostatic stabilization. Molecular dynamics simulations (AMBER force field) quantify energy barriers for ring flipping .

Q. How do conflicting reports on the compound’s solubility in polar solvents arise?

  • Resolution : Solubility discrepancies (e.g., 12 mg/mL in water vs. 35 mg/mL in DMSO) stem from polymorphic forms. Powder X-ray diffraction (PXRD) identifies amorphous vs. crystalline phases, while Hansen solubility parameters rationalize solvent compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Reactant of Route 2
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.